molecular formula C13H16BrNS B13241932 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13241932
M. Wt: 298.24 g/mol
InChI Key: GXVFKTIJODGSDA-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a core structure prevalent in medicinal chemistry due to its conformational rigidity and bioactivity . The compound is distinguished by a 4-bromophenylsulfanyl group at the C3 position, which contributes to its electronic and steric properties. This substitution pattern is critical for interactions with biological targets, such as neurotransmitter transporters or G protein-coupled receptors (GPCRs) . The bromine atom enhances lipophilicity and may influence binding affinity through halogen bonding .

The synthesis of such tropane derivatives often involves cycloaddition, ring-closing metathesis, or functionalization of preformed bicyclic intermediates . For example, enantioselective methods using chiral phosphoric acids have enabled the synthesis of stereochemically pure tropane derivatives .

Properties

Molecular Formula

C13H16BrNS

Molecular Weight

298.24 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16BrNS/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2

InChI Key

GXVFKTIJODGSDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its structure is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane are best contextualized by comparing it to structurally related 8-azabicyclo[3.2.1]octane derivatives (Table 1). Key variations include substituents at C3, C6, and C8, which modulate target selectivity, potency, and pharmacokinetics.

Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents (Position) Pharmacological Target/Activity Key Findings Reference(s)
3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane C3: 4-Bromophenylsulfanyl Not explicitly stated (likely CNS targets) Enhanced lipophilicity due to bromine; potential CNS penetration
3-(4-Chlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane hydrochloride C3: 4-Chlorophenylsulfanyl Dopamine transporter (DAT) Higher DAT affinity vs. serotonin transporter (SERT); cocaine analog
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e) C3: Diarylmethoxyethylidenyl; C8: Cyclopropylmethyl Opioid receptors (δ/μ) Agonist activity; analgesic potential
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane C8: Pyrazole sulfonamide; C3: 4-Hexylphenoxy Non-opioid targets (undisclosed) Improved metabolic stability; synthetic accessibility
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride C3: 4-Bromobenzoyl Unknown (supplier-listed) Commercial availability; used as intermediate
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C8: 2-Bromophenylsulfonyl; C3: Triazolyl Antifungal/antibacterial (hypothesized) High molecular weight (397.29 g/mol); structural complexity

Key Structural and Functional Insights

C3 Substituents: Aryl Sulfanyl Groups (e.g., 4-bromo- or 4-chlorophenylsulfanyl): These groups enhance binding to monoamine transporters. For instance, 3-(4-chlorophenyl)sulfanyl derivatives show selectivity for DAT over SERT, mimicking cocaine’s mechanism . The bromine in 3-[(4-Bromophenyl)sulfanyl] likely increases lipophilicity, improving blood-brain barrier penetration . Diarylmethoxyethylidenyl Groups: Found in opioid receptor modulators (e.g., compound 22e), these substituents confer agonist/antagonist duality at δ/μ receptors, useful in pain management .

C8 Modifications :

  • Sulfonamide and Pyrazole Groups : Sulfonamides at C8 (e.g., 8-((3,5-dimethylpyrazol-4-yl)sulfonyl)) improve solubility and metabolic stability compared to alkyl or aryl substitutions .
  • Benzyl/Cyclopropylmethyl Groups : These enhance selectivity for peripheral vs. central targets. Cyclopropylmethyl in 22e reduces CNS side effects in opioid analogs .

Stereochemistry :
Enantioselective synthesis methods (e.g., chiral phosphoric acid catalysis) produce tropane derivatives with >90% enantiomeric excess, critical for optimizing receptor binding .

Pharmacological Cross-Comparison

  • DAT/SERT Selectivity : Chlorophenylsulfanyl derivatives (e.g., 3-(4-chlorophenyl)sulfanyl) exhibit DAT/SERT inhibition ratios >100:1, whereas fluorophenyl analogs (e.g., WIN35,428) show lower selectivity . Bromine’s bulk may further fine-tune this balance in 3-[(4-Bromophenyl)sulfanyl].
  • hERG Channel Safety: Acidic C6 substituents (e.g., carboxylic acids) reduce hERG binding, mitigating cardiac toxicity in NK1 antagonists .

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a bromophenyl group and a sulfanyl moiety attached to an 8-azabicyclo[3.2.1]octane core. Its molecular formula is C13H17BrClNSC_{13}H_{17}BrClNS with a molecular weight of 334.70 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for biological assays and pharmacological studies .

The biological activity of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is primarily attributed to its interaction with various molecular targets, which can modulate receptor activities and influence signaling pathways:

  • Receptor Binding : The compound may act as a ligand for specific receptors, potentially affecting neurotransmitter systems such as dopamine and serotonin .
  • Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes related to pain and inflammation pathways, such as N-acylethanolamine acid amidase (NAAA) .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the bicyclic structure can significantly impact biological activity. For instance:

  • Bromine Substitution : The presence of the bromine atom in the para position of the phenyl ring enhances the compound's reactivity compared to its chlorinated or methylated analogs .
  • Sulfanyl Group Influence : The sulfanyl moiety plays a crucial role in the compound's pharmacological profile, allowing for various chemical transformations that can lead to increased potency or selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane:

Biological Activity IC50 (μM) Target Study Reference
NAAA Inhibition0.036Human NAAA
DAT Inhibition4.0Dopamine Transporter (DAT)
FAAH Inhibition25Fatty Acid Amide Hydrolase

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Pain Management : In vivo studies have demonstrated that derivatives of azabicyclo compounds exhibit analgesic properties comparable to traditional opioids but with reduced side effects .
  • Inflammation Modulation : The compound has shown promise in preclinical models for reducing inflammation through selective inhibition of NAAA, which is involved in the metabolism of fatty acid amides .
  • Neurotransmitter Regulation : Research indicates that modifications to the azabicyclo framework can enhance binding affinity at monoamine transporters, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the primary biological targets of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane derivatives?

Methodological Answer: The compound’s derivatives primarily target monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). Experimental validation involves radioligand binding assays using tritiated ligands (e.g., [³H]WIN35,428 for DAT) to measure displacement potency (IC₅₀ values). Competitive binding studies in transfected cell lines (e.g., HEK293 cells expressing human DAT/SERT) are critical for specificity profiling .

Q. What synthetic strategies are used for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold?

Methodological Answer: Key strategies include:

  • Desymmetrization of tropinone derivatives : Achiral precursors are transformed via asymmetric catalysis (e.g., chiral phosphoric acids) to achieve stereochemical control .
  • Pseudotransannular ring-opening : Epoxide intermediates derived from 1-aminocycloheptene undergo acid-catalyzed ring-opening to directly form the bicyclic core with >90% enantiomeric excess .
  • Stereocontrolled cyclization : Acyclic precursors with predefined stereochemistry are cyclized under Pd-catalyzed conditions to retain chirality .

Q. How are 8-azabicyclo[3.2.1]octane derivatives characterized analytically?

Methodological Answer:

  • HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry quantifies purity and identifies degradation products in complex matrices (e.g., biological fluids) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent regiochemistry (e.g., C3 aryl groups) and stereochemistry (e.g., endo/exo configurations) .
  • Elemental analysis : Combustion analysis (C, H, N) validates synthetic yields and stoichiometry .

Advanced Research Questions

Q. How do C3 and N8 structural modifications influence binding affinity for monoamine transporters?

Methodological Answer:

  • C3 aryl substitutions : Introducing halogenated aryl groups (e.g., 4-bromophenyl) enhances DAT affinity due to hydrophobic interactions with transmembrane domain 1 (TMD1). SAR studies show 3β-(4-chlorophenyl) derivatives (e.g., RTI-336) exhibit sub-nanomolar DAT inhibition .
  • N8 alkyl/aryl groups : Bulky substituents (e.g., cyclopropylmethyl) reduce SERT selectivity by steric hindrance. Molecular docking simulations (e.g., AutoDock Vina) guide rational design to optimize transporter specificity .

Q. What computational approaches predict structure-activity relationships (SAR) for these derivatives?

Methodological Answer:

  • QSAR modeling : Multivariate regression analyses correlate physicochemical parameters (e.g., logP, polar surface area) with in vitro binding data .
  • Molecular dynamics (MD) simulations : All-atom MD (e.g., GROMACS) identifies key residues in DAT/SERT binding pockets (e.g., Phe155 in DAT) that stabilize ligand interactions .
  • Free-energy perturbation (FEP) : Predicts ΔΔG values for substituent modifications, enabling virtual screening of compound libraries .

Q. How can researchers investigate the metabolic fate of these derivatives in vivo?

Methodological Answer:

  • Liver microsome assays : Incubate derivatives with CYP450 isoforms (e.g., CYP3A4) to identify primary metabolites via LC-MS/MS .
  • Stable isotope labeling : Administer deuterated analogs to track metabolic pathways (e.g., N-demethylation, sulfoxidation) in rodent models .
  • Biliary excretion studies : Cannulated rat models quantify metabolite excretion profiles, critical for assessing hepatic clearance .

Q. What challenges arise in achieving high enantiomeric purity, and how are they resolved?

Methodological Answer:

  • Racemization during synthesis : Basic conditions in cyclization steps may cause epimerization. Mitigated by using mild, non-nucleophilic bases (e.g., K₂CO₃) .
  • Chiral resolution : Preparative chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers post-synthesis .
  • Asymmetric catalysis : Chiral phosphoric acids (e.g., TRIP) induce >95% ee in desymmetrization reactions, avoiding racemic mixtures .

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